![molecular formula C22H28N4O B12032504 2-(4-Benzyl-1-piperazinyl)-N'-(4-ethylbenzylidene)acetohydrazide](/img/structure/B12032504.png)
2-(4-Benzyl-1-piperazinyl)-N'-(4-ethylbenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzyl-1-piperazinyl)-N’-(4-ethylbenzylidene)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a piperazine ring substituted with a benzyl group and an acetohydrazide moiety linked to an ethylbenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(4-ethylbenzylidene)acetohydrazide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Acetohydrazide Formation: The next step involves the reaction of 4-benzylpiperazine with acetohydrazide under controlled conditions to form the intermediate compound.
Condensation Reaction: The final step involves the condensation of the intermediate with 4-ethylbenzaldehyde to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyl-1-piperazinyl)-N’-(4-ethylbenzylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethylbenzylidene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Benzyl-1-piperazinyl)-N’-(4-ethylbenzylidene)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(4-ethylbenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperazine: A simpler analog with similar structural features.
N’-Benzylideneacetohydrazide: Another related compound with a different substitution pattern.
Uniqueness
2-(4-Benzyl-1-piperazinyl)-N’-(4-ethylbenzylidene)acetohydrazide is unique due to its combination of a piperazine ring, benzyl, and ethylbenzylidene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H28N4O |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H28N4O/c1-2-19-8-10-20(11-9-19)16-23-24-22(27)18-26-14-12-25(13-15-26)17-21-6-4-3-5-7-21/h3-11,16H,2,12-15,17-18H2,1H3,(H,24,27)/b23-16+ |
InChI Key |
AIHLTYAITULZAN-XQNSMLJCSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.